3-(2-(azepan-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-(azepan-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H26N4O4 and its molecular weight is 374.441. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
Pyrimidine derivatives, including azepine-fused pyrimidines, are synthesized through various chemical reactions, including thermal ene reactions and reactions with amino acid derivatives. These processes yield a range of compounds with potential pharmacological and material science applications. For example, the thermal ene reaction of specific dimethylpyrimidine-diones leads to pyrimido[4,5-b]azepine derivatives, illustrating the synthetic versatility and potential for generating novel compounds (Inazumi et al., 1994).
Antiviral and Antimicrobial Research
Some pyrimidine derivatives exhibit significant antiviral and antimicrobial activities. Synthesis of specific pyrimidine-dione derivatives and their evaluation against viruses like Hepatitis A and Herpes simplex suggest a promising avenue for the development of new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).
Agricultural Applications
Pyrimidine-dione derivatives also find application in agriculture as herbicides. The synthesis of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids and their evaluation as protoporphyrinogen oxidase inhibitors demonstrate their potential as effective herbicides with broad-spectrum weed control capabilities (Wang et al., 2017).
Materials Science and Sensing Applications
Derivatives of pyrimidine have been designed for materials science applications, including the development of pH sensors. Pyrimidine-phthalimide derivatives show solid-state fluorescence and solvatochromism, making them suitable for developing colorimetric pH sensors and logic gates (Yan et al., 2017).
Mechanism of Action
Target of Action
Compounds similar to “3-(2-(azepan-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” often target enzymes like cyclin-dependent kinases (CDKs) . CDKs are crucial regulators of cell cycle progression and transcription .
Mode of Action
These compounds might inhibit the activity of their target enzymes, preventing them from catalyzing their respective reactions. This can lead to a halt in cell cycle progression or transcription .
Biochemical Pathways
The inhibition of CDKs can affect multiple biochemical pathways, including those involved in cell cycle progression and transcription . This can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
The ultimate result of the action of such compounds can be the inhibition of cell proliferation, potentially making them useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-3-12-27-14-8-9-20-17-16(14)18(25)23(19(26)21(17)2)13-15(24)22-10-6-4-5-7-11-22/h8-9H,3-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWJLDFGNNYNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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